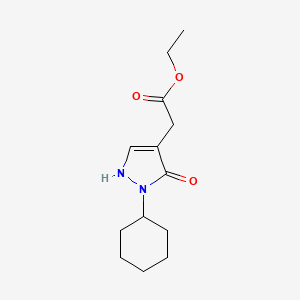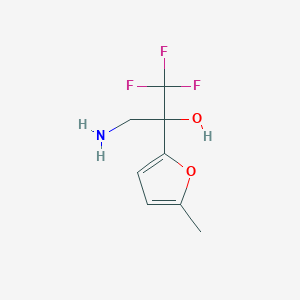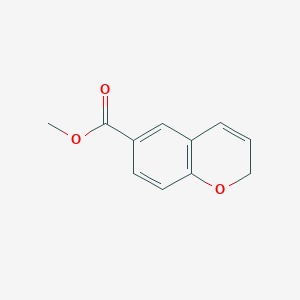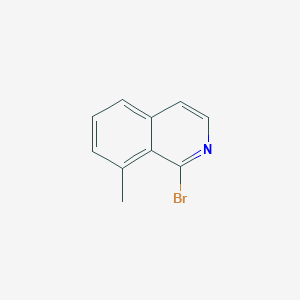
Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclohexyl group, an ethyl ester, and a pyrazolone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclohexanone with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the pyrazolone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrazolone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with various biological targets.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The pyrazolone moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
Methyl 2-(2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may contribute to its distinct pharmacological profile compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C13H20N2O3 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
ethyl 2-(2-cyclohexyl-3-oxo-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H20N2O3/c1-2-18-12(16)8-10-9-14-15(13(10)17)11-6-4-3-5-7-11/h9,11,14H,2-8H2,1H3 |
InChI-Schlüssel |
NNJWPMKOBBSWPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CNN(C1=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)



![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)

![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)

![Methyl 2-methyl-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13207588.png)
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)


![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
